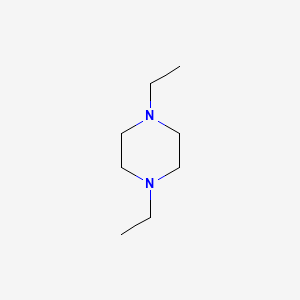![molecular formula C24H16Cl2O4S2 B1583942 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl CAS No. 22287-56-5](/img/structure/B1583942.png)
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Overview
Description
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is an organic compound with the molecular formula C24H16Cl2O4S2. It is a sulfur-containing organic building block, useful in various organic synthesis processes . This compound is known for its stability and unique chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl typically involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride. This intermediate is then condensed with another molecule of chlorobenzene in the presence of aluminum trichloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like chlorosulfonic acid and catalysts such as aluminum trichloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives .
Scientific Research Applications
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and the development of new materials.
Industry: The compound is used in the production of high-performance polymers and other industrial materials.
Mechanism of Action
The mechanism by which 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new compounds and materials .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: This compound is similar in structure but lacks the biphenyl backbone.
4,4’-Dihydroxybiphenyl: Another related compound with hydroxyl groups instead of sulfonyl groups.
Biphenyl-4,4’-disulfonyl chloride: A derivative with sulfonyl chloride groups.
Uniqueness
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is unique due to its combination of chlorine and sulfonyl groups attached to a biphenyl backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNPRDEUXITBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348341 | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-56-5 | |
| Record name | 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22287-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of BCPSBP in polymer synthesis?
A1: BCPSBP serves as a crucial building block in synthesizing poly(arylene ether sulfone)s, a class of polymers known for their excellent thermal and chemical stability. The presence of two chlorophenyl sulfone groups at each end of the biphenyl unit allows for polymerization through nucleophilic aromatic substitution reactions with bisphenols, enabling the creation of high molecular weight polymers [, , ].
Q2: How does the incorporation of BCPSBP affect the properties of PEMs?
A2: BCPSBP contributes to enhanced thermal stability, mechanical strength, and chemical resistance in PEMs [, ]. The sulfonyl groups within BCPSBP can be further sulfonated, introducing sulfonic acid groups responsible for proton conductivity. By controlling the degree of sulfonation and incorporating BCPSBP into various copolymer architectures, researchers can fine-tune PEM properties like water uptake, ion exchange capacity, and proton conductivity [, ].
Q3: What are the advantages of using tetrasulfonated BCPSBP in PEMs?
A3: Tetrasulfonated BCPSBP, achievable through specific synthetic routes, leads to a higher density of sulfonic acid groups within the polymer structure [, ]. This enhanced sulfonation promotes more efficient phase separation of ionic groups, resulting in larger characteristic separation lengths within the membrane [, ]. Consequently, tetrasulfonated BCPSBP-based PEMs exhibit improved water uptake and proton transport, particularly under low humidity conditions [].
Q4: Can the morphology of BCPSBP-based PEMs be controlled?
A4: Yes, researchers have successfully manipulated the morphology of BCPSBP-based PEMs to enhance proton conductivity. For instance, incorporating tetrasulfonated BCPSBP segments and flexible bisphenol P residues promotes ionic clustering, leading to improved phase separation and proton transport []. Additionally, synthesizing block copolymers with distinct hydrophilic and hydrophobic segments, utilizing monomers like decafluorobiphenyl and 4,4'-hexafluoroisopropylidenediphenol alongside sulfonated BCPSBP, can create well-defined morphologies with enhanced proton conductivity [].
Q5: What analytical techniques are crucial for characterizing BCPSBP-based PEMs?
A5: Numerous analytical methods are employed to characterize BCPSBP-based PEMs. Nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy confirm the chemical structure and successful incorporation of BCPSBP [, , ]. Gel permeation chromatography (GPC) determines the molecular weight and polydispersity of the synthesized polymers [, , ]. Thermal properties, including glass transition temperature and degradation behavior, are analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [, , ]. Morphological studies, often employing atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS), provide insights into the arrangement of hydrophilic and hydrophobic domains within the membrane, crucial for understanding proton transport properties [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















